molecular formula C9H14O B054884 (E)-4-(1-Methylcyclobutyl)but-3-en-2-one CAS No. 116815-81-7

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one

Cat. No. B054884
M. Wt: 138.21 g/mol
InChI Key: CRMSNXKNXNDOHJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one is a chemical compound that belongs to the family of chalcones. Chalcones are naturally occurring compounds that have been known to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods, which will be discussed in This paper will also discuss the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one.

Mechanism Of Action

The mechanism of action of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is not fully understood. However, studies have shown that it inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell survival. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various biochemical and physiological effects. It inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been reported to possess anti-microbial and anti-viral activities.

Advantages And Limitations For Lab Experiments

One of the advantages of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cell survival. This makes it a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its poor solubility in aqueous solutions, which makes it difficult to use in in vitro and in vivo experiments.

Future Directions

There are several future directions for the research on (E)-4-(1-Methylcyclobutyl)but-3-en-2-one. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another future direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, future studies should focus on improving the solubility of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one in aqueous solutions to facilitate its use in in vitro and in vivo experiments.

Synthesis Methods

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a base catalyst such as NaOH or KOH. Another method involves the reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a Lewis acid catalyst such as BF3·Et2O. Both methods have been reported to yield (E)-4-(1-Methylcyclobutyl)but-3-en-2-one in good to excellent yields.

Scientific Research Applications

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various pharmacological activities. One of the most studied activities is its anti-cancer activity. Studies have shown that (E)-4-(1-Methylcyclobutyl)but-3-en-2-one inhibits the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has also been reported to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess anti-microbial and anti-viral activities.

properties

CAS RN

116815-81-7

Product Name

(E)-4-(1-Methylcyclobutyl)but-3-en-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(E)-4-(1-methylcyclobutyl)but-3-en-2-one

InChI

InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+

InChI Key

CRMSNXKNXNDOHJ-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)/C=C/C1(CCC1)C

SMILES

CC(=O)C=CC1(CCC1)C

Canonical SMILES

CC(=O)C=CC1(CCC1)C

synonyms

3-Buten-2-one, 4-(1-methylcyclobutyl)-, (E)- (9CI)

Origin of Product

United States

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